molecular formula C23H19ClN4 B13022998 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride

2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride

Cat. No.: B13022998
M. Wt: 386.9 g/mol
InChI Key: ULYCKMQDAOPFJX-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring, two phenyl groups, and a tetrazolium core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with phenylhydrazine and subsequent cyclization to form the tetrazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the formation of the desired product . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified tetrazole derivatives and other functionalized aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to and inhibit enzymes involved in critical cellular processes, leading to cell death or growth inhibition . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling cascades that regulate cell survival and proliferation.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride stands out due to its unique combination of structural features and chemical properties. Similar compounds include other tetrazolium salts, such as 2-(naphthalen-1-yl)-3,5-diphenyl-3H-1,2lambda5,3,4-tetrazol-2-ylium chloride , which share some structural similarities but differ in their reactivity and applications

Properties

Molecular Formula

C23H19ClN4

Molecular Weight

386.9 g/mol

IUPAC Name

2-naphthalen-1-yl-3,5-diphenyl-1,3-dihydrotetrazol-3-ium;chloride

InChI

InChI=1S/C23H18N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H,(H,24,25);1H

InChI Key

ULYCKMQDAOPFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=N[NH+](N(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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